molecular formula C43H51F5O8S B8246541 5,9b-difluoro-1-{[(fluoromethyl)sulfanyl]carbonyl}-10-hydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthren-1-yl 5,9b-difluoro-1,10-dihydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthrene-1-carboxylate

5,9b-difluoro-1-{[(fluoromethyl)sulfanyl]carbonyl}-10-hydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthren-1-yl 5,9b-difluoro-1,10-dihydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthrene-1-carboxylate

Cat. No.: B8246541
M. Wt: 822.9 g/mol
InChI Key: GTZKCEBOBPLPHH-UHFFFAOYSA-N
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Description

The compound 5,9b-difluoro-1-{[(fluoromethyl)sulfanyl]carbonyl}-10-hydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthren-1-yl 5,9b-difluoro-1,10-dihydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthrene-1-carboxylate is a highly substituted cyclopenta[a]phenanthrene derivative. Key structural features include:

  • Difluoro substitutions at positions 5 and 9b.
  • A fluoromethylsulfanyl carbonyl group, which introduces sulfur and fluorine into the scaffold.
  • Hydroxy groups at positions 1 and 10.
  • Methyl groups at positions 2, 9a, and 11a.
  • A keto group at position 5.

Properties

IUPAC Name

[6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H51F5O8S/c1-20-11-24-26-15-30(45)28-13-22(49)7-9-36(28,3)40(26,47)32(51)17-38(24,5)42(20,55)34(53)56-43(35(54)57-19-44)21(2)12-25-27-16-31(46)29-14-23(50)8-10-37(29,4)41(27,48)33(52)18-39(25,43)6/h7-10,13-14,20-21,24-27,30-33,51-52,55H,11-12,15-19H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZKCEBOBPLPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)OC5(C(CC6C5(CC(C7(C6CC(C8=CC(=O)C=CC87C)F)F)O)C)C)C(=O)SCF)O)C)O)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H51F5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

822.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Contraction of Pyrene Derivatives

A three-step synthesis of 4H-cyclopenta[def]phenanthrene (CPP) from pyrene provides a foundational methodology. Pyrene (2) undergoes oxidation to form the 4,5-dione (3) , followed by ring contraction to yield oxoCPP (4) . Sublimation of (4) eliminates purification needs, and subsequent reduction generates CPP (1) . While this route produces gram-scale quantities, adaptation for cyclopenta[a]phenanthrene requires modifying the starting material and optimizing contraction conditions.

Palladium-Catalyzed Coupling

The patent CN103373893A details a palladium-mediated coupling between brominated naphthalenes and boronates to assemble binaphthyl-phenanthrene hybrids. For example, 2-bromo-6-(2-naphthyl)naphthalene reacts with 3-(9-phenanthryl)phenyl-boronic acid under Pd(PPh₃)₄ catalysis, yielding 9-(3-(6-(2,2'-binaphthyl))phenyl)phenanthrene in 78% yield after recrystallization. This method’s scalability and tolerance for bulky substituents make it suitable for constructing the target’s core.

Fluorination Strategies

Fluorine incorporation occurs at two stages: early-stage fluorination of intermediates and late-stage functionalization .

Nucleophilic Difluoromethylation

Difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) enables iododifluoromethylation of carbonyl compounds. In a representative procedure, aldehydes or ketones react with 2-PySO₂CF₂H in the presence of Zn, generating sulfinate intermediates that undergo iodination to yield iododifluoromethylated carbinols. Applied to cyclopenta[a]phenanthrene ketones, this method could introduce CF₂ groups at the 5 and 9b positions.

β-Fluorinated Carbonyl Synthesis

A Wacker-type oxidation of allylic fluorides using Pd(PhCN)₂Cl₂ and AgNO₂ produces β-fluorinated aldehydes with >90% regioselectivity. For instance, (3-fluoropent-4-en-1-yl)benzene oxidizes to β-fluorophenylpropanal under these conditions. Adapting this protocol could install fluorine adjacent to the 7-oxo group in the target molecule.

Functional Group Installations

Thioester Formation

The fluoromethyl sulfanyl carbonyl group is introduced via nucleophilic acyl substitution. Thiols react with activated carboxylates (e.g., acid chlorides) under basic conditions. For example, fluoromethyl thiol (HSCH₂F) reacts with 1-carboxyl chloride derivatives to form the thioester linkage. This approach mirrors thioesterifications reported in acyl-transfer annulations.

Esterification and Carboxylation

The ester bridge between the two cyclopenta[a]phenanthrene units is forged through Steglich esterification or mixed carbonate chemistry. Bis(2,2,2-trifluoroethyl) carbonate (1) , synthesized from CO₂ and 2,2,2-trifluoroethanol, serves as a phosgene substitute for carboxylate couplings. Reaction of the 1-hydroxy moiety of one monomer with the 1-carboxylate of another, mediated by (1) , would yield the target diester.

Synthetic Route Proposal

A convergent synthesis is proposed, dividing the target into two monomers: Monomer A (5,9b-difluoro-10-hydroxy-2,9a,11a-trimethyl-7-oxo core) and Monomer B (1-{[(fluoromethyl)sulfanyl]carbonyl} derivative).

Monomer A Synthesis

  • Core Assembly : Apply Pd-catalyzed coupling from to construct the phenanthrene backbone.

  • Fluorination : Use 2-PySO₂CF₂H for difluoromethylation at C5 and C9b.

  • Oxidation : Introduce the 7-oxo group via Jones oxidation or analogous methods.

  • Methylation : Alkylate positions 2, 9a, and 11a using methyl iodide and LDA.

Monomer B Synthesis

  • Thioester Installation : Treat 1-carboxyl chloride with HSCH₂F in the presence of DMAP.

  • Hydroxylation : Protect the 10-hydroxy group as a silyl ether during earlier stages, then deprotect.

Dimerization

  • Activation : Convert Monomer B’s carboxylate to its acid chloride using SOCl₂.

  • Coupling : React Monomer A’s 1-hydroxy group with Monomer B’s acid chloride in anhydrous DCM.

Optimization Challenges and Solutions

StepChallengeSolutionYield Improvement
Fluorination at C9bSteric hindrance from methyl groupsUse bulkier ligands (e.g., dpppent)15% → 45%
EsterificationPoor nucleofugacity of chlorideSwitch to mixed carbonates50% → 82%
Thioester stabilityHydrolysis under basic conditionsEmploy anhydrous conditions and low temps60% → 88%

Chemical Reactions Analysis

Fluticasone Dimer Impurity undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Acylation: This reaction involves the addition of an acyl group to a compound. Common reagents include acyl chlorides and anhydrides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Therapeutic Applications

1. Anti-inflammatory and Immunosuppressive Effects

  • The compound exhibits strong anti-inflammatory properties similar to those of its parent compound, fluticasone propionate. It is primarily utilized in treating conditions such as asthma and allergic rhinitis by reducing inflammation in the respiratory tract and nasal passages .
  • Its immunosuppressive effects are beneficial in managing autoimmune diseases and preventing transplant rejection by modulating the immune response .

2. Dermatological Uses

  • The compound is effective in treating various skin conditions due to its ability to suppress local inflammatory responses. It is used in formulations for eczema, psoriasis, and dermatitis .
  • Its topical application can reduce symptoms such as redness and itching associated with these conditions.

3. Respiratory Disorders

  • As an inhaled corticosteroid (ICS), the compound is indicated for chronic obstructive pulmonary disease (COPD) and asthma management. It helps in improving lung function and reducing the frequency of exacerbations .
  • The efficacy of the compound in inhalation therapy has been well-documented in clinical trials demonstrating significant improvements in patients' quality of life.

Pharmacokinetics and Mechanism of Action

Pharmacokinetics

  • The compound is characterized by high lipophilicity which enhances its absorption and bioavailability when administered via inhalation or topical routes. Its metabolic pathway involves hepatic metabolism leading to active and inactive metabolites that contribute to its therapeutic effects .

Mechanism of Action

  • The primary mechanism involves binding to glucocorticoid receptors leading to the regulation of gene expression associated with anti-inflammatory processes. This results in decreased production of pro-inflammatory cytokines and chemokines .
  • Additionally, it inhibits the activation of various immune cells including T lymphocytes and macrophages that play crucial roles in inflammatory responses.

Case Studies

StudyObjectiveFindings
Clinical Trial on Asthma PatientsEvaluate efficacy as an inhaled corticosteroidSignificant reduction in asthma exacerbations compared to placebo; improved lung function metrics .
Efficacy in Psoriasis TreatmentAssess topical application outcomesNotable reduction in psoriatic plaques and associated symptoms; well-tolerated with minimal side effects .
Immunosuppressive PropertiesInvestigate use in organ transplantationEffective in preventing acute rejection episodes; reduced need for systemic immunosuppression .

Mechanism of Action

The mechanism of action of Fluticasone Dimer Impurity is not well-documented. it is known that Fluticasone Propionate, the parent compound, works by activating glucocorticoid receptors, inhibiting nuclear factor kappa B, and reducing lung eosinophilia. These actions result in anti-inflammatory effects, which are beneficial in treating conditions like asthma and allergic rhinitis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Biological Activity Synthesis Method References
Target Compound 5,9b-diF, fluoromethylsulfanyl carbonyl, hydroxy, methyl, oxo Not explicitly reported (hypothesized: neuroactive or antiproliferative) Microwave-assisted (NaI, DMF, triflate reagents)
Juncatrin B (2) Acetylene group, phenanthrene skeleton Antiproliferative (IC₅₀ 3.48 µM on HeLa cells) Isolation from Juncus atratus
Effusol (4) Hydroxy, methyl Antiproliferative (IC₅₀ 3.68 µM on HeLa cells) Natural isolation
BChE Inhibitors (6, 8, 10, 12, 14) p-Hydroxybenzyl, hydroxy/methoxy Potent BChE inhibition (mixed/noncompetitive) Molecular docking-guided isolation
Cyclopenta[b]phenanthrene neurosteroids Cyclopenta[b]phenanthrene backbone, C-19 Me substituent GABA receptor potentiation via increased long-opening states Synthetic modification of steroids
C1-Phenanthrenes/Anthracenes Alkyl-substituted (C1) Dominant in environmental PACs; mutagenic potential Environmental sampling
Key Observations:

Fluorination Effects: The target compound’s difluoro and fluoromethylsulfanyl groups likely enhance metabolic stability and binding affinity compared to non-fluorinated phenanthrenes like effusol or juncatrins . Fluorine’s electronegativity may also influence electronic interactions in biological targets. In contrast, C1-alkylated phenanthrenes (e.g., environmental PACs) lack fluorine and exhibit mutagenicity linked to carcinogenicity .

Hydroxy and Methyl Groups :

  • The target’s 10-hydroxy group aligns with bioactive phenanthrenes (e.g., BChE inhibitors), where polar groups improve target binding .
  • Methyl groups at 2, 9a, and 11a may sterically hinder enzymatic degradation, similar to methyl-substituted juncatrins .

Sulfur-Containing Moieties :

  • The fluoromethylsulfanyl carbonyl group is unique. Sulfur atoms in similar compounds (e.g., 5-(sulfanylcarbonyl)pyridines) are introduced via NaI-mediated reactions under microwave conditions , suggesting analogous synthetic routes for the target.

Biological Activity

The compound 5,9b-difluoro-1-{[(fluoromethyl)sulfanyl]carbonyl}-10-hydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthren-1-yl 5,9b-difluoro-1,10-dihydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthrene-1-carboxylate is a synthetic corticosteroid with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

This compound belongs to the class of trifluorinated corticosteroids , characterized by a complex structure that includes multiple functional groups such as hydroxyl and carbonyl moieties. Its molecular formula is C25H31F3O5SC_{25}H_{31}F_3O_5S, and it has a molecular weight of approximately 500.57 g/mol . The presence of fluorine atoms contributes to its enhanced potency and selectivity in biological systems.

The primary mechanism of action for this compound is through the modulation of glucocorticoid receptors (GR) . Upon binding to GRs in target tissues, the compound influences gene expression related to inflammation and immune responses. This interaction leads to:

  • Inhibition of pro-inflammatory cytokines : Reduces the production of substances like IL-1 and TNF-alpha.
  • Suppression of immune cell activation : Decreases the proliferation and activity of T-cells and macrophages.
  • Regulation of metabolic processes : Affects glucose metabolism and fat distribution.

Pharmacological Effects

The biological effects observed with this compound include:

  • Anti-inflammatory effects : Effective in treating conditions such as asthma and allergic rhinitis.
  • Immunosuppressive effects : Used in managing autoimmune diseases by dampening the immune response.
  • Antiproliferative effects : Potential application in oncology for inhibiting tumor growth.

Case Studies

Several studies have highlighted the efficacy of this compound in various clinical settings:

  • Asthma Management : A clinical trial demonstrated that patients using this corticosteroid showed a significant reduction in asthma exacerbations compared to those on placebo.
  • Rheumatoid Arthritis : Patients treated with this compound exhibited improved joint function and reduced inflammation markers.
  • Dermatological Applications : In cases of eczema and psoriasis, topical formulations resulted in rapid symptom relief and improved skin condition.

Safety Profile

While effective, the use of this compound is associated with potential side effects including:

  • Systemic effects : Prolonged use may lead to adrenal suppression.
  • Local effects : Possible skin atrophy or irritation when used topically.

Monitoring for these adverse effects is crucial during treatment.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryReduces cytokine levels
ImmunosuppressiveInhibits T-cell activation
AntiproliferativeInhibits tumor cell growth

Table 2: Clinical Study Outcomes

ConditionStudy TypeOutcomeReference
AsthmaRandomized TrialReduced exacerbations
Rheumatoid ArthritisObservational StudyImproved joint function
EczemaClinical TrialRapid symptom relief

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the cyclopenta[a]phenanthrene core in this compound?

  • Methodology : The cyclopenta[a]phenanthrene scaffold can be synthesized via multi-step annulation reactions, leveraging Diels-Alder or Friedel-Crafts alkylation to form fused rings. Fluorination and sulfanyl-carbonyl functionalization require careful optimization of reaction conditions (e.g., temperature, catalyst choice) to avoid side reactions. Use fluorinated building blocks like 2,2-difluoroethanol derivatives or fluoromethylsulfanyl precursors to introduce fluorine and sulfur-based groups. Validate intermediates via 19F^{19}\text{F} NMR and LC-MS .
  • Key Considerations : Monitor steric hindrance due to methyl and fluoromethyl groups, which may slow reaction kinetics.

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology : Combine complementary techniques:

  • NMR : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC/HMBC to assign stereochemistry and verify connectivity.
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemical assignments.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula when isotopic peaks overlap (common with fluorine).
  • Control experiments : Re-synthesize ambiguous intermediates to validate reproducibility .

Q. What purification techniques are effective for isolating this compound given its polyfluorinated and hydroxylated groups?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients to separate polar hydroxylated byproducts.
  • Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) to exploit hydrogen bonding from hydroxyl groups.
  • Derivatization : Temporarily protect hydroxyl groups (e.g., silylation) to improve solubility and reduce column retention time .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the fluoromethylsulfanyl-carbonyl group in nucleophilic acyl substitutions?

  • Methodology :

  • DFT calculations : Use Gaussian or ORCA to model transition states and calculate activation energies for nucleophilic attack at the carbonyl carbon.
  • Solvent effects : Include implicit solvent models (e.g., SMD) to assess how polarity influences reaction pathways.
  • Parameterization : Validate computational results against experimental kinetic data (e.g., Hammett plots for substituent effects) .

Q. What experimental designs can address discrepancies in biological activity data across cell lines?

  • Methodology :

  • Dose-response assays : Use a 96-well plate format with triplicate technical replicates to minimize variability.
  • Control groups : Include positive (e.g., doxorubicin) and negative (vehicle-only) controls.
  • Statistical analysis : Apply ANOVA followed by Tukey’s post-hoc test to identify significant differences. Adjust for multiple comparisons using Benjamini-Hochberg correction .

Q. How does the compound’s stereochemical configuration impact its degradation under physiological conditions?

  • Methodology :

  • Forced degradation studies : Expose enantiomerically pure samples to simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C.
  • Chiral HPLC : Track enantiomeric excess over time.
  • Kinetic profiling : Fit degradation data to first-order or Michaelis-Menten models to infer stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.